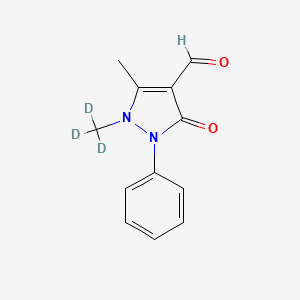

4-Formyl Antipyrine-d3

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Chemical and Mechanistic Studies

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope deuterium, is a powerful tool in modern chemical and biological research. synmr.insymeres.com This isotopic substitution minimally alters the fundamental chemical properties of a molecule but can have a profound impact on its metabolic stability and reaction kinetics, an observation known as the kinetic isotope effect (KIE). chem-station.comacs.org The KIE is a cornerstone of mechanistic studies, allowing researchers to elucidate reaction pathways and transition states by observing the rate changes upon deuteration. symeres.comchem-station.com

In addition to mechanistic inquiries, deuterium-labeled compounds are invaluable in a range of applications:

Metabolic Studies: Tracing the fate of deuterated compounds through metabolic pathways provides critical insights into drug metabolism and nutrient utilization. synmr.insymeres.com

Quantitative Analysis: Deuterated molecules are widely used as internal standards in mass spectrometry-based quantification, enhancing the accuracy and precision of measurements. acs.org

Structural Analysis: Techniques like NMR spectroscopy and mass spectrometry utilize deuterium labeling to probe the structure and dynamics of complex biomolecules. synmr.in

Improving Pharmacokinetics: The introduction of deuterium can slow down metabolic processes, potentially leading to improved pharmacokinetic profiles of drugs. symeres.com

The synthesis of deuterated compounds can be achieved through the use of deuterated precursors or via hydrogen/deuterium exchange reactions. symeres.com

Overview of "4-Formyl Antipyrine-d3" as a Specialized Reagent in Chemical Sciences

"this compound" is a specialized, isotopically labeled derivative of antipyrine (B355649). It features a formyl group (-CHO) at the 4-position of the antipyrine ring, where the hydrogen atom of the formyl group is replaced by deuterium. This specific labeling makes it a valuable reagent in various scientific investigations.

The primary application of this compound lies in its use as an internal standard for the quantification of its non-labeled counterpart, 4-formylaminoantipyrine, which is a metabolite of the drug aminophenazone. medchemexpress.compharmaffiliates.com Its structural similarity and mass difference make it an ideal reference in analytical techniques like mass spectrometry. Furthermore, the deuterated formyl group can be a useful probe in studying the mechanisms of reactions involving this functional group. nih.gov

Below is a table summarizing the key chemical properties of this compound and its non-labeled analog.

| Property | This compound | 4-Formylaminoantipyrine |

| Synonyms | N-[3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazol-4-yl]formamide, N-Antipyrinylformamide-d3 | 4-Formamidoantipyrine, N-Antipyrinylformamide |

| Molecular Formula | C12D3H10N3O2 | C12H13N3O2 |

| Molecular Weight | 234.27 g/mol | 231.25 g/mol |

| Primary Application | Isotope-labeled internal standard | Metabolite of aminophenazone |

Detailed Research Findings

Research involving 4-formyl antipyrine and its derivatives has spanned various areas of chemistry. For instance, 4-formyl antipyrine has been utilized as a precursor in the synthesis of Schiff bases, which in turn form complexes with metal ions like lanthanides. orientjchem.orgresearchgate.net These complexes have been investigated for their potential antimicrobial properties. orientjchem.org

The reactivity of the formyl group in 4-formylantipyrine has also been exploited in the synthesis of a variety of heterocyclic compounds, demonstrating its utility as a building block in organic synthesis. researchgate.net Studies have also explored the creation of various antipyrine derivatives by modifying the 4-position to include moieties like oxadiazoles, thiadiazoles, and pyrimidines, with the aim of developing new anti-inflammatory agents. tandfonline.com

While direct research on "this compound" is primarily focused on its role as an analytical standard, the broader research on 4-formyl antipyrine highlights the chemical versatility of this scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

219.25 g/mol |

IUPAC Name |

3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |

InChI Key |

QFYZFYDOEJZMDX-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C=O)C |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Formyl Antipyrine D3

Strategies for Regioselective Deuterium (B1214612) Incorporation at the N-Methyl Position

The critical step in synthesizing the title compound is the regioselective introduction of a trideuteromethyl (CD3) group at the N-1 position of the pyrazolone (B3327878) ring. This is most effectively achieved through the construction of the antipyrine (B355649) core using a deuterated reagent, as direct deuterium exchange on the final antipyrine molecule is not practical.

Deuterium Exchange Protocols in Precursor Synthesis

Direct hydrogen-deuterium (H/D) exchange on the N-methyl group of a pre-formed antipyrine molecule is generally not a viable synthetic strategy. The C-H bonds of an N-methyl group are not sufficiently acidic for deprotonation and subsequent quenching with a deuterium source under standard conditions. While advanced catalytic methods for H/D exchange on heterocycles exist, they typically target more acidic C-H bonds, often adjacent to a heteroatom, and achieving high regioselectivity for a specific N-methyl group is challenging and often results in low yields. Therefore, this approach is not favored for the efficient preparation of 4-Formyl Antipyrine-d3.

De novo Synthesis Utilizing Deuterated Methylating Agents

The most robust and widely accepted strategy for preparing the deuterated precursor, Antipyrine-d3, is a de novo synthesis. This pathway involves building the molecule from acyclic precursors and introducing the isotopic label via a deuterated methylating agent. The synthesis proceeds in two key stages.

First, the pyrazolone core is constructed. This is classically achieved through the condensation of phenylhydrazine (B124118) with an appropriate β-keto ester, typically ethyl acetoacetate. This reaction yields the intermediate 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as Edaravone. ias.ac.in

The second stage is the crucial N-methylation of PMP. To achieve the desired isotopic labeling, a deuterated methylating agent is used. Iodomethane-d3 (CD3I) is a common and effective reagent for this purpose. researchgate.netchemicalbook.com The reaction is typically carried out in the presence of a base to deprotonate the pyrazolone intermediate. The choice of base and solvent is critical to ensure regioselective N-alkylation over competing O-alkylation. Strong bases like sodium hydride (NaH) in an aprotic polar solvent such as N,N-dimethylformamide (DMF) are often employed to favor the formation of the N-methylated product, Antipyrine-d3.

Table 1: Representative Conditions for N-methylation of 1-phenyl-3-methyl-5-pyrazolone

| Methylating Agent | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|

| Iodomethane-d3 (CD3I) | Sodium Hydride (NaH) | DMF | Room Temperature | Favors N-methylation to yield Antipyrine-d3. | researchgate.net |

| Dimethyl-d6 Sulfate ((CD3)2SO4) | Potassium Carbonate (K2CO3) | Acetone | Reflux | Can be used as an alternative methylating agent. | researchgate.net |

Introduction and Functionalization of the Formyl Group at C-4 of the Pyrazolone Nucleus

Once Antipyrine-d3 is synthesized, the next step is the introduction of a formyl group (-CHO) at the C-4 position. This position is an active methylene (B1212753) group, flanked by a carbonyl group and an enamine-like nitrogen, making it susceptible to electrophilic substitution.

Vilsmeier-Haack Formylation and Related Reaction Pathways

The Vilsmeier-Haack reaction is the most common and efficient method for the C-4 formylation of antipyrine and its derivatives. researchgate.net This reaction employs the Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl3).

The mechanism involves the attack of the electron-rich C-4 position of the Antipyrine-d3 ring on the electrophilic Vilsmeier reagent. This forms an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde, this compound. The reaction is generally high-yielding and regioselective for the C-4 position.

Table 2: Typical Conditions for Vilsmeier-Haack Formylation of Antipyrine

| Substrate | Reagents | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|

| Antipyrine-d3 | POCl3, DMF | DMF (as reagent and solvent) | 0 °C to 60 °C | This compound | researchgate.net |

Alternative Formylation and Aldehyde Derivatization Techniques

While the Vilsmeier-Haack reaction is predominant, other methods can be considered for introducing the formyl group at the C-4 position. One notable alternative involves the reaction of the active methylene group with an orthoformate ester, such as triethyl orthoformate, under acidic conditions. This reaction typically forms a stable 4-(diethoxymethyl) or 4-(ethoxymethylene) intermediate. Subsequent acidic hydrolysis of this intermediate cleaves the acetal (B89532) or enol ether to furnish the desired 4-formyl group. researchgate.netmdpi.com

Another potential, though less direct, route could involve the Knoevenagel condensation of Antipyrine-d3 with a suitable formyl group equivalent, followed by transformation into the aldehyde. ekb.eg However, for directness and efficiency, this method is less common than the Vilsmeier-Haack approach. Reactions like the Reimer-Tiemann and Duff formylations, which are typically used for phenols, are not suitable for the active methylene group of the pyrazolone ring.

Optimization of Synthetic Protocols for "this compound"

For the de novo synthesis of Antipyrine-d3, optimization efforts center on the N-methylation step. Key variables include the choice of base, solvent, temperature, and the stoichiometry of the deuterated methylating agent. The goal is to maximize the yield of the desired N-1 methylated product while minimizing the formation of the O-methylated pyrazole (B372694) ether byproduct. Careful selection of a strong, non-nucleophilic base and an aprotic solvent can significantly improve the regioselectivity of the reaction. mdpi.commdpi.com

In the Vilsmeier-Haack formylation step, optimization involves controlling the reaction temperature to prevent potential side reactions or degradation of the product. The molar ratio of the Vilsmeier reagent (POCl3/DMF) to the Antipyrine-d3 substrate is another critical parameter that can be adjusted to drive the reaction to completion and maximize the yield. Studies on analogous systems have shown that reaction time and temperature can be fine-tuned for optimal conversion. researchgate.net Utilizing microwave irradiation has also been reported to accelerate Vilsmeier-Haack reactions and, in some cases, improve yields.

Efficiency and Yield Enhancement in Multi-Step Syntheses

Reaction Conditions:

Temperature: Control of the reaction temperature is crucial. The formation of the Vilsmeier reagent is typically conducted at low temperatures (0-10 °C) to manage its exothermic nature. The subsequent formylation of antipyrine may require elevated temperatures to drive the reaction to completion, and this will need to be optimized to balance reaction rate with the potential for side-product formation.

Stoichiometry: The molar ratio of the reactants—antipyrine, the deuterated formylating agent (e.g., DMF-d₇), and phosphorus oxychloride—must be carefully controlled. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material, but this can also lead to the formation of impurities, necessitating a balance for optimal results.

Solvent: The choice of solvent is important for solubilizing the reactants and facilitating the reaction. Anhydrous conditions are essential as the Vilsmeier reagent is sensitive to moisture. Common solvents for this reaction include 1,2-dichloroethane (B1671644) or running the reaction neat if the reactants are liquid.

The following table summarizes key parameters that can be optimized for yield enhancement:

| Parameter | Consideration | Potential Impact on Yield |

| Temperature | Optimization of both reagent formation and formylation steps. | Can improve reaction rate and minimize degradation or side reactions. |

| Reactant Ratio | Stoichiometry of antipyrine, deuterated DMF, and POCl₃. | A slight excess of the Vilsmeier reagent can drive the reaction to completion, but a large excess may increase impurities. |

| Catalyst | Use of a catalytic system (e.g., phosphine (B1218219) oxide). | May allow for milder conditions and more efficient use of the deuterated reagent. |

| Work-up Procedure | Careful hydrolysis of the iminium intermediate and extraction of the product. | Proper work-up is essential to prevent product loss and degradation. |

Purity and Isotopic Enrichment Considerations for Deuterated Analogs

For any isotopically labeled compound, achieving high chemical and isotopic purity is paramount. Impurities can interfere with the intended applications, such as in metabolic studies or as internal standards in mass spectrometry.

Chemical Purity: The primary chemical impurities in the synthesis of this compound are likely to be unreacted antipyrine and potential side-products from the Vilsmeier-Haack reaction. Purification of the final product is therefore a critical step. Standard laboratory techniques can be employed for this purpose:

Crystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for obtaining high-purity crystals.

Chromatography: Techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC) can be used to separate the desired product from any impurities with a high degree of resolution. moravek.com

Isotopic Enrichment: Isotopic enrichment refers to the percentage of the labeled isotope (deuterium) at the target position relative to the unlabeled isotope (protium). High isotopic enrichment is crucial for the utility of the deuterated compound.

Source of Deuterium: The isotopic purity of the deuterated reagent (e.g., DMF-d₇) is a primary determinant of the final product's isotopic enrichment. Using a reagent with a high isotopic purity (e.g., >99% D) is essential. orgsyn.org

H/D Exchange: Undesired hydrogen-deuterium exchange reactions can lower the isotopic enrichment. This can occur if there are acidic protons in the reaction mixture or during the work-up process. Using deuterated solvents for the work-up can sometimes mitigate this issue. The stability of the deuterium label at the formyl position is generally good under standard conditions, but care should be taken to avoid harsh acidic or basic conditions that could promote exchange. youtube.com

Analytical Techniques for Purity and Enrichment Analysis: Several analytical methods are used to confirm the chemical purity and determine the isotopic enrichment of the final product.

| Analytical Technique | Purpose | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and isotopic enrichment analysis. | ¹H NMR can show the disappearance of the proton signal at the formyl position, while ²H NMR will show a signal corresponding to the deuterium. A combination of ¹H and ²H NMR can be used for accurate determination of isotopic abundance. rsc.orgnih.gov |

| Mass Spectrometry (MS) | Molecular weight confirmation and isotopic distribution analysis. | High-resolution mass spectrometry (HRMS) can confirm the molecular formula and provide data on the isotopic distribution, allowing for the calculation of isotopic enrichment. rsc.org |

| High-Performance Liquid Chromatography (HPLC) | Chemical purity assessment. | Determines the percentage of the desired compound relative to any chemical impurities. moravek.com |

By carefully controlling the synthetic methodology and employing rigorous purification and analytical techniques, this compound can be prepared with high chemical purity and isotopic enrichment, making it suitable for its intended scientific applications.

Advanced Spectroscopic and Structural Characterization of 4 Formyl Antipyrine D3

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of chemical compounds. For 4-Formyl Antipyrine-d3, a combination of one-dimensional and two-dimensional NMR methods provides comprehensive structural information, confirms the position of the deuterium (B1214612) label, and assesses isotopic purity.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl group, the proton of the formyl group, and the methyl group attached to the pyrazolone (B3327878) ring. A key feature in the spectrum of the deuterated compound is the absence of the N-methyl proton signal, which is present in the unlabeled counterpart. This absence confirms the successful incorporation of deuterium at this position.

The anticipated chemical shifts (δ) for the protons are influenced by their chemical environment. The phenyl group protons typically appear as multiplets in the aromatic region (approximately 7.2-7.5 ppm). The formyl proton is expected to appear as a singlet at a downfield position (around 8.0-8.5 ppm) due to the electron-withdrawing effect of the adjacent carbonyl group. The C-methyl protons on the pyrazolone ring would likely resonate as a singlet further upfield (around 2.2-2.5 ppm).

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl-H | 7.2 - 7.5 | Multiplet | 5H |

| Formyl-H | 8.0 - 8.5 | Singlet | 1H |

| C-CH₃ | 2.2 - 2.5 | Singlet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound will display signals for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The most significant difference in the ¹³C NMR spectrum compared to the unlabeled compound is the signal for the deuterated N-methyl carbon (N-CD₃). This carbon will exhibit a characteristic triplet splitting pattern due to coupling with the three deuterium atoms (spin I=1). Furthermore, the intensity of this signal is typically reduced due to the absence of the Nuclear Overhauser Effect (NOE) enhancement from attached protons.

Other expected signals include those for the carbonyl carbons of the pyrazolone ring and the formyl group, carbons of the phenyl ring, and the C-methyl carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Feature |

|---|---|---|

| C=O (Pyr) | ~160 | |

| C=O (Formyl) | ~162 | |

| Phenyl-C | 120 - 140 | Multiple signals |

| C-C=N | ~135 | |

| C=C-N | ~105 | |

| N-CD₃ | ~35 | Triplet, reduced intensity |

Deuterium Nuclear Magnetic Resonance (²H NMR) for Labeling Position and Purity Confirmation

Deuterium NMR (²H NMR) is a specialized technique used to directly observe the deuterium nuclei in a molecule. medchemexpress.com For this compound, this analysis is crucial for unequivocally confirming the position of the isotopic label and for assessing isotopic purity. medchemexpress.com The ²H NMR spectrum is expected to show a single resonance signal corresponding to the three equivalent deuterium atoms of the N-CD₃ group. The presence of a single peak confirms that the deuteration occurred specifically at the intended N-methyl position. The integration of this signal can be used to quantify the level of deuterium incorporation.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, cross-peaks would be expected between the adjacent protons within the phenyl ring, allowing for their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment shows correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlation). massbank.eu For this molecule, HSQC would correlate the phenyl proton signals to their corresponding phenyl carbon signals, the formyl proton to the formyl carbon, and the C-methyl protons to the C-methyl carbon. The absence of a cross-peak for the N-CD₃ group in the typical ¹H-¹³C HSQC further confirms the deuteration at this site.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. massbank.eu HMBC is critical for piecing together the molecular framework. Key expected correlations for this compound would include:

The formyl proton to the C4 carbon of the pyrazolone ring.

The C-methyl protons to the C5 and C4 carbons of the pyrazolone ring.

Protons on the phenyl ring to the nitrogen-attached carbon of the ring.

Mass Spectrometry (MS) Techniques for Isotopic Purity and Molecular Weight Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₀D₃N₃O₂), the expected monoisotopic mass is higher than its unlabeled counterpart (C₁₂H₁₃N₃O₂, exact mass: 231.1008).

Table 3: Comparison of Molecular Weights and Masses

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

|---|---|---|---|

| 4-Formyl Antipyrine (B355649) | C₁₂H₁₃N₃O₂ | 231.25 | 231.1008 |

Isotope Ratio Mass Spectrometry (IRMS) for Deuterium Abundance Quantification

Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to determine the isotopic composition of elements within a sample with very high precision. In the context of this compound, IRMS would be the definitive method for quantifying the abundance of deuterium, thereby confirming the isotopic enrichment of the compound.

The methodology for analyzing this compound using IRMS would typically involve the following steps:

Sample Combustion: A small, precisely weighed amount of the this compound sample is combusted at a high temperature (typically over 1000°C) in the presence of a catalyst. This process converts the organic compound into simple gases, primarily CO2, N2, and H2O. For deuterium analysis, the water vapor is of primary interest.

Gas Chromatography (GC) Separation: The resulting gases are then passed through a gas chromatography column to separate them, ensuring that pure H2O is introduced into the mass spectrometer.

Reduction and H2 Gas Introduction: The separated water (containing both H and D) is then passed over a hot chromium or tungsten filament, reducing it to H2 gas. This results in a mixture of H2, HD, and D2 molecules.

Mass Spectrometric Analysis: This mixture of hydrogen isotopologues is then introduced into the ion source of the mass spectrometer. Here, the gases are ionized, and the resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z). The detector measures the ion currents corresponding to m/z 2 (H2+) and m/z 3 (HD+).

Deuterium Abundance Calculation: The ratio of the ion currents of HD+ to H2+ is used to calculate the deuterium abundance in the sample. This is typically expressed in delta (δ) notation relative to a standard, such as Vienna Standard Mean Ocean Water (VSMOW).

For this compound, a successful synthesis would yield a significantly high delta value, confirming a high level of deuterium enrichment in the N-methyl group.

| Parameter | Description |

| Analyte | This compound |

| Technique | Isotope Ratio Mass Spectrometry (IRMS) |

| Measured Isotopes | ¹H and ²H (Deuterium) |

| Gaseous Form | H₂ and HD |

| Application | Quantification of Deuterium Enrichment |

Fragmentation Pathway Analysis of Deuterated Analogs

The fragmentation pathway of this compound in mass spectrometry is expected to be analogous to that of its non-deuterated counterpart, with characteristic mass shifts corresponding to the presence of three deuterium atoms. The analysis of the fragmentation pattern provides valuable structural information.

Based on the mass spectrum of 4-Formyl Antipyrine, the following key fragmentation steps can be identified. The corresponding fragments for the d3 analog are predicted to be 3 mass units higher, assuming the deuterium labels are on the N-methyl group.

A prominent fragmentation pathway for antipyrine derivatives with a substituent at the 4-position involves the formation of an intense key fragment at m/z 56. nih.gov This corresponds to the N-methylated pyrazole (B372694) ring fragment. For this compound, this fragment would be expected at m/z 59 due to the presence of the -CD3 group.

Another significant fragmentation involves the loss of the formyl group (-CHO). For the non-deuterated compound (molecular weight ~216.2 g/mol ), this would result in a fragment at m/z 187. For the deuterated analog (molecular weight ~219.2 g/mol ), the loss of the formyl group would lead to a fragment at m/z 190 .

Further fragmentation of the antipyrine core can lead to other characteristic ions. The table below outlines the expected major fragments for both 4-Formyl Antipyrine and its d3 analog.

| Proposed Fragment | 4-Formyl Antipyrine (m/z) | This compound (m/z) | Notes |

| [M]+ | 216 | 219 | Molecular Ion |

| [M - CHO]+ | 187 | 190 | Loss of the formyl group |

| [C₆H₅N₂]+ | 105 | 105 | Phenylnitrile cation |

| [C₆H₅]+ | 77 | 77 | Phenyl cation |

| [C₃H₃N₂-CH₃]+ | 56 | 59 | N-methylated pyrazole fragment |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the functional groups and molecular structure of a compound.

Identification of Characteristic Functional Group Vibrations

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| C=O (Formyl) | Stretching | 1680 - 1700 | Strong intensity in IR |

| C=O (Amide) | Stretching | 1640 - 1660 | Strong intensity in IR |

| C=C (Aromatic) | Stretching | 1580 - 1600 | Medium to strong intensity |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium intensity |

| C-H (Formyl) | Stretching | 2720 - 2820 | Two weak bands |

| C-D (N-Methyl-d3) | Stretching | 2100 - 2250 | Shifted from C-H stretch |

Analysis of Deuterium Isotope Effects on Vibrational Modes

The substitution of hydrogen with deuterium results in a predictable shift in the vibrational frequencies of the associated bonds. This is primarily due to the increased mass of deuterium. The vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating system.

For this compound, the most significant isotopic effect will be observed for the stretching and bending vibrations of the N-methyl group.

C-D Stretching: The C-H stretching vibrations of a methyl group typically appear in the 2850-2960 cm⁻¹ region. Due to the increased mass of deuterium, the C-D stretching vibrations in the N-CD3 group are expected to shift to a lower wavenumber, approximately in the 2100-2250 cm⁻¹ range. This significant shift provides a clear spectroscopic marker for successful deuteration.

C-D Bending: Similarly, the C-H bending (scissoring and rocking) vibrations of a methyl group, which occur around 1450 cm⁻¹ and 1375 cm⁻¹, will also shift to lower frequencies upon deuteration.

These isotopic shifts are a powerful tool for confirming the site of deuteration within the molecule.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound is not specifically reported, analysis of the crystal structure of the non-deuterated 4-Formyl Antipyrine and its derivatives provides valuable insights into its solid-state conformation and intermolecular interactions.

Conformational Analysis and Intramolecular Interactions

Studies on the crystal structure of 4-aminoantipyrine (B1666024) derivatives reveal important conformational features. mdpi.com The pyrazolone ring and the phenyl ring are typically not coplanar. The dihedral angle between these two rings is a key conformational parameter.

In the solid state, the formyl group at the 4-position is likely to be involved in intermolecular interactions, such as hydrogen bonding, with neighboring molecules. The orientation of the formyl group relative to the pyrazolone ring will be influenced by these packing forces.

Crystal Packing and Intermolecular Interactions

The molecular structure of FAA, determined through single-crystal X-ray diffraction, reveals a largely planar conformation of the pyrazolone ring system, with the phenyl and formylamino groups adopting specific orientations. mdpi.com This molecular arrangement facilitates the formation of a cohesive three-dimensional network through various intermolecular contacts.

A key feature of the crystal packing is the formation of centrosymmetric dimers through N—H···O hydrogen bonds. mdpi.com In this arrangement, the formylamino group of one molecule interacts with the carbonyl oxygen of an adjacent molecule. This primary hydrogen bonding motif is a significant contributor to the stability of the crystal lattice.

Detailed analysis of the crystallographic data for 4-Formylaminoantipyrine allows for the quantification of these intermolecular interactions. The table below summarizes the key crystallographic parameters and hydrogen bond geometries for the non-deuterated analogue, which are expected to be nearly identical for this compound.

Table 1: Crystal Data and Structure Refinement for 4-Formylaminoantipyrine mdpi.com

| Parameter | Value |

| Empirical formula | C₁₂H₁₃N₃O₂ |

| Formula weight | 231.25 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.358(2) |

| b (Å) | 11.531(3) |

| c (Å) | 12.008(3) |

| β (°) | 98.78(3) |

| Volume (ų) | 1142.1(5) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.344 |

Table 2: Hydrogen Bond Geometry for 4-Formylaminoantipyrine (Å, °) mdpi.com

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

| N(3)—H(3A)···O(2)ⁱ | 0.86 | 2.05 | 2.906(3) | 177 |

| C(1)—H(1A)···O(1)ⁱⁱ | 0.96 | 2.58 | 3.494(4) | 159 |

| C(8)—H(8A)···O(1)ⁱⁱⁱ | 0.93 | 2.59 | 3.498(4) | 164 |

| C(11)—H(11A)···O(2)ⁱᵛ | 0.93 | 2.57 | 3.447(4) | 157 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y, z-1; (iii) -x+1, y+1/2, -z+1/2; (iv) x, -y+1/2, z-1/2

Computational Chemistry and Theoretical Investigations of 4 Formyl Antipyrine D3

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometries, electronic distributions, and energies with a high degree of accuracy.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For 4-Formyl Antipyrine (B355649), and by extension its deuterated isotopologue, DFT calculations are employed to determine its ground state properties.

The geometry of 4-Formyl Antipyrine has been optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d) basis set. This level of theory is well-established for providing reliable geometric parameters for organic molecules. The optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.

For 4-Formyl Antipyrine-d3, the substitution of a hydrogen atom with deuterium (B1214612) in the formyl group (-CHO) to form a -CDO group is not expected to significantly alter the electronic ground state properties or the equilibrium molecular geometry. This is because deuterium and hydrogen have the same electronic structure. However, the difference in mass will affect vibrational frequencies.

Below is a table of selected optimized geometric parameters for the non-deuterated 4-Formyl Antipyrine, which are expected to be nearly identical for the d3 analog.

| Bond | Calculated Length (Å) |

|---|---|

| N1-C9 | 1.405 |

| N1-N2 | 1.413 |

| N2-C10 | 1.474 |

| N3-C12 | 1.382 |

| O1-C9 | 1.254 |

| Angle | Calculated Angle (°) |

|---|---|

| C9-N1-C6 | 124.92 |

| C7-N2-C10 | 116.78 |

| O1-C9-N1 | 125.40 |

| N1-C9-C8 | 104.27 |

| C12-N3-C8 | 127.67 |

Conformational analysis is crucial for understanding the flexibility of a molecule and identifying its stable conformers. For antipyrine derivatives, a key conformational feature is the orientation of the substituents on the pyrazolone (B3327878) ring. The planarity of the ring system and the rotational barriers of the phenyl and formyl groups are of particular interest.

Prediction and Validation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR parameters, such as chemical shifts and spin-spin coupling constants, can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach.

For this compound, the primary difference in the ¹H NMR spectrum compared to its non-deuterated analog would be the absence of the formyl proton signal. In the ¹³C NMR spectrum, the carbon of the -CDO group would likely exhibit a slightly different chemical shift and a C-D coupling instead of a C-H coupling. The deuterium atom itself can be observed in ²H NMR spectroscopy. While specific calculated chemical shifts for this compound are not available, the GIAO method applied to the optimized geometry would be the standard approach to predict these values. The results would then typically be compared to an internal standard like tetramethylsilane (TMS).

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations are commonly used to compute harmonic vibrational frequencies. These calculated frequencies are often scaled to better match experimental values.

For 4-Formyl Antipyrine, vibrational frequencies have been calculated at the B3LYP/6-31G(d) level of theory. The substitution of hydrogen with deuterium in this compound will most significantly affect the vibrational modes involving the formyl group. The C-D stretching and bending vibrations will occur at lower frequencies compared to the corresponding C-H vibrations due to the heavier mass of deuterium. This isotopic shift is a key feature that can be used to assign vibrational modes.

Below is a table comparing selected calculated vibrational frequencies for 4-Formyl Antipyrine and the expected shifts for its deuterated analog.

| Vibrational Assignment (for FAA) | Calculated Frequency (cm⁻¹) for FAA | Expected Change for this compound |

|---|---|---|

| N-H Stretch | 3187 | No significant change |

| C-H Stretch (Aromatic) | 3055 | No significant change |

| C=O Stretch (Amide) | 1690 | Minor shift |

| C=O Stretch (Ring) | 1643 | Minor shift |

| C-H Stretch (Formyl) | ~2800-2900 (not explicitly assigned) | Significant shift to lower frequency (~2100-2200 cm⁻¹) for C-D stretch |

| C-H Bend (Formyl) | ~1300-1400 (not explicitly assigned) | Significant shift to lower frequency for C-D bend |

Reaction Mechanism Studies Involving "this compound"

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways, transition states, and activation energies. While there are no specific computational studies on the reaction mechanisms of this compound in the reviewed literature, theoretical methods could be applied to investigate various reactions.

For example, the deuterated formyl group could serve as a tracer in studies of its metabolism or other chemical transformations. Computational modeling could be used to investigate the kinetic isotope effect (KIE) for reactions involving the cleavage of the C-D bond versus a C-H bond. A primary KIE would be expected for any reaction where this bond is broken in the rate-determining step, with the C-H bond breaking significantly faster than the C-D bond. DFT calculations of the transition states for such reactions would allow for the theoretical prediction of the KIE, which could then be compared with experimental data to elucidate the reaction mechanism.

Transition State Characterization for Chemical Transformations

The characterization of transition states is a cornerstone of understanding chemical reactivity, providing a theoretical glimpse into the highest energy point along a reaction coordinate. For chemical transformations involving the formyl group of "this compound," such as nucleophilic addition or oxidation, computational methods like Density Functional Theory (DFT) are indispensable.

Theoretical investigations to locate and characterize the transition state (TS) geometry for a given reaction of "this compound" would typically involve scanning the potential energy surface. This process identifies a first-order saddle point, which corresponds to the TS. Key structural parameters of this transient species, including bond lengths and angles of the atoms involved in the reaction at the formyl group, can be precisely calculated.

A crucial aspect of transition state analysis is the calculation of vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products. For a hypothetical nucleophilic addition to the formyl group, this imaginary frequency would represent the concerted motion of the nucleophile approaching the carbonyl carbon and the subsequent rehybridization of that carbon.

The energy of the transition state, relative to the reactants, determines the activation energy (ΔG‡) of the reaction. This value is fundamental to predicting the reaction rate. Computational software can perform these calculations with a variety of functionals and basis sets to achieve the desired accuracy.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔG‡) | 18.5 kcal/mol | The free energy barrier for the reaction. |

| Imaginary Frequency | -350 cm-1 | Corresponds to the C-D bond vibration in the transition state. |

| C-Nu Bond Length (TS) | 2.1 Å | The distance between the formyl carbon and the incoming nucleophile (Nu). |

| O-C-Nu Angle (TS) | 105° | The angle indicating the trajectory of the nucleophilic attack. |

Computational Prediction and Interpretation of Deuterium Kinetic Isotope Effects (DKIEs)

The replacement of a hydrogen atom with a deuterium atom in the formyl group of "this compound" leads to a Deuterium Kinetic Isotope Effect (DKIE), which is a change in the reaction rate. The DKIE is defined as the ratio of the rate constant for the non-deuterated compound (kH) to that of the deuterated compound (kD). The magnitude of the DKIE provides valuable information about the rate-determining step of a reaction and the nature of the transition state.

Computationally, the DKIE can be predicted by calculating the vibrational frequencies of the reactants and the transition state for both the deuterated and non-deuterated species. The primary DKIE arises from the difference in the zero-point vibrational energy (ZPVE) between the C-H and C-D bonds. The C-D bond has a lower ZPVE due to the heavier mass of deuterium, making it stronger and requiring more energy to break.

If the C-D bond is broken or significantly weakened in the rate-determining step, a primary DKIE (kH/kD > 1) is expected. The magnitude of this effect can be calculated using transition state theory. Theoretical calculations can also predict secondary DKIEs, which occur when the deuterium is not directly involved in bond breaking but is located near the reaction center. These effects are typically smaller and can be either normal (kH/kD > 1) or inverse (kH/kD < 1).

| Species | C-H/C-D Stretching Frequency (cm-1) | Zero-Point Vibrational Energy (kcal/mol) | Predicted kH/kD |

|---|---|---|---|

| 4-Formyl Antipyrine (Reactant) | 2900 | 4.15 | 6.8 |

| This compound (Reactant) | 2100 | 3.00 |

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While quantum mechanical calculations provide detailed information about static structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations of "this compound" can reveal how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological macromolecule.

In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by a force field, which is a set of empirical potential energy functions. The simulation proceeds by solving Newton's equations of motion for each atom in the system over a series of small time steps, generating a trajectory of atomic positions and velocities.

For "this compound," MD simulations could be employed to study its conformational flexibility, particularly the rotation of the formyl group and the phenyl ring. By analyzing the trajectory, one can determine the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are highly valuable for studying intermolecular interactions. For example, a simulation of "this compound" in a water box would reveal the structure and dynamics of the surrounding water molecules and the nature of the hydrogen bonds formed with the formyl oxygen and the pyrazolone ring. In a biological context, MD simulations can be used to model the binding of "this compound" to a protein target, providing insights into the binding affinity and the key interactions that stabilize the complex.

| Property | Simulated Value | Interpretation |

|---|---|---|

| Solvation Free Energy | -8.2 kcal/mol | Indicates favorable interaction with water. |

| Average Number of Hydrogen Bonds to Water | 3.1 | Quantifies the extent of hydrogen bonding with the solvent. |

| Rotational Barrier of Formyl Group | 5.5 kcal/mol | Energy required for the rotation of the C-CHO bond. |

| Root Mean Square Fluctuation (RMSF) of Formyl Deuterium | 0.4 Å | Measures the average displacement of the deuterium atom from its mean position. |

Advanced Chemical Applications of 4 Formyl Antipyrine D3 in Academic Research

Utilization as a Deuterium-Labeled Internal Standard in Quantitative Analytical Chemistry

One of the most well-established applications of "4-Formyl Antipyrine-d3" is its use as a deuterium-labeled internal standard in quantitative analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). clearsynth.com Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry as they closely mimic the analyte of interest in terms of chemical and physical properties, yet are distinguishable by their mass-to-charge ratio. scioninstruments.com

Development and Validation of LC-MS/MS Methodologies for Related Compounds

"4-Formylamino Antipyrine-d3," a closely related compound, is frequently employed as an internal standard in the development and validation of LC-MS/MS methods for the quantification of metamizole (dipyrone) metabolites in biological matrices. These methods are crucial for pharmacokinetic and metabolic studies of the parent drug. The validation of such bioanalytical methods typically adheres to stringent guidelines from regulatory bodies and includes the assessment of several key parameters to ensure the reliability of the data.

An illustrative example of typical validation parameters for an LC-MS/MS method for the quantification of a metamizole metabolite using a deuterated internal standard is presented in the interactive table below.

| Validation Parameter | Typical Acceptance Criteria | Example Performance |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.5 ng/mL |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.2% to +6.8% |

| Matrix Effect | CV of matrix factor ≤ 15% | 8.9% |

| Recovery | Consistent and reproducible | 85% - 95% |

Enhanced Precision and Accuracy in Complex Matrix Analysis (e.g., environmental samples, in vitro biological matrices)

The use of "this compound" as an internal standard significantly enhances the precision and accuracy of quantitative analyses in complex matrices. lcms.cz Biological matrices such as plasma, urine, and tissue homogenates, as well as environmental samples, contain numerous endogenous and exogenous compounds that can interfere with the analysis. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement in the mass spectrometer, resulting in inaccurate quantification. waters.com

Because a deuterated internal standard like "this compound" co-elutes with the analyte and experiences similar matrix effects, it can effectively compensate for these variations. waters.com Any signal suppression or enhancement affecting the analyte will similarly affect the internal standard, thus maintaining a constant analyte-to-internal standard ratio and ensuring the accuracy of the measurement. This is particularly critical when dealing with the inherent variability of biological and environmental samples. lcms.cz

Role in Mechanistic Investigations in Organic and Bioorganic Chemistry

Deuterium-labeled compounds are powerful tools for elucidating the mechanisms of chemical and biochemical reactions. thalesnano.com While specific studies detailing the use of "this compound" in mechanistic investigations are not extensively documented in publicly available literature, its structure lends itself to such applications based on well-established principles.

Elucidation of Reaction Pathways and Rate-Determining Steps Using Deuterium (B1214612) Labeling

The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the greater mass of deuterium. wikipedia.org The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, and thus requires more energy to break. youtube.com If the cleavage of a C-H bond is the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction. wikipedia.org By strategically placing a deuterium label on a molecule like "this compound" and comparing its reaction rate to the non-deuterated analog, researchers can determine whether a specific C-H bond is broken in the rate-limiting step of a reaction. This information is invaluable for mapping out reaction pathways and understanding the transition states of chemical transformations. chem-station.com

Probing Enzyme Mechanisms and Metabolic Transformations in Non-Human, Non-Clinical Research Systems (e.g., in vitro enzyme assays, microbial cultures)

In the realm of bioorganic chemistry, deuterium-labeled substrates are instrumental in probing the mechanisms of enzyme-catalyzed reactions. nih.gov For instance, in vitro studies using liver microsomes or purified cytochrome P450 enzymes can utilize deuterated substrates to investigate metabolic pathways. nih.govnih.gov The metabolism of antipyrine (B355649), a related compound, has been shown to be catalyzed by multiple cytochrome P450 enzymes, leading to various hydroxylated and demethylated products. nih.gov

By incubating "this compound" with such in vitro systems, researchers could potentially:

Identify rate-limiting steps in metabolic pathways: A significant KIE upon deuteration would suggest that C-H bond cleavage is a rate-limiting step in the enzymatic transformation. nih.gov

Elucidate metabolic pathways: The mass shift introduced by the deuterium label allows for the unambiguous tracking of the labeled portion of the molecule through various metabolic transformations using mass spectrometry. nih.gov

Investigate enzyme mechanisms: The magnitude of the KIE can provide insights into the geometry of the enzyme's active site and the nature of the transition state for the hydrogen abstraction step. nih.gov

Microbial cultures can also serve as model systems for studying drug metabolism, as they often contain enzymes that can perform similar transformations to those found in mammals. acs.org

Precursor in the Synthesis of Novel Deuterated Heterocyclic Compounds

Deuterated building blocks are essential for the synthesis of more complex, specifically labeled molecules for various research applications. researchgate.net "this compound," with its reactive formyl group and deuterated methyl group on the pyrazolone (B3327878) ring, represents a valuable precursor for the synthesis of novel deuterated heterocyclic compounds.

The formyl group can participate in a wide range of chemical reactions, including condensations, reductions, and oxidations, allowing for the elaboration of the antipyrine scaffold into more complex structures. The pyrazolone ring itself is a common motif in medicinal chemistry. researchgate.net The presence of the stable deuterium label provides a handle for tracking these molecules in subsequent biological or chemical studies.

Recent advancements in synthetic chemistry have focused on the development of efficient methods for the incorporation of deuterium into heterocyclic systems. nih.govnih.gov The use of pre-labeled precursors like "this compound" is a straightforward approach to introduce deuterium into a specific position of a target molecule. researchgate.net This strategy avoids the often harsh conditions and potential for isotopic scrambling associated with direct H-D exchange reactions on the final compound. The synthesis of novel deuterated pyrazole (B372694) derivatives from such precursors could yield new research tools for mechanistic studies or as internal standards for the analysis of new classes of compounds. researchgate.netorganic-chemistry.org

Derivatization via the Formyl Group (e.g., Schiff Base Formation, Condensation Reactions, Wittig Reactions)

The formyl group is a versatile functional group that readily participates in numerous carbon-carbon and carbon-nitrogen bond-forming reactions. This reactivity allows for the straightforward derivatization of the "this compound" scaffold.

Schiff Base Formation: One of the most common reactions involving the formyl group is its condensation with primary amines to form Schiff bases (imines). This reaction typically proceeds by refluxing equimolar amounts of "this compound" and a primary amine in a suitable solvent like ethanol. The resulting Schiff bases are important intermediates in their own right and are widely used as ligands for metal complexes. For instance, novel Schiff base ligands have been synthesized by reacting 4-antipyrinecarboxaldehyde (the non-deuterated analog) with compounds like 2-aminobenzothiazole or substituted methoxyphenylmethanamines. researchgate.netugm.ac.id These reactions create a C=N double bond (azomethine group), which is crucial for subsequent coordination with metal ions. researchgate.net

Condensation Reactions: The formyl group can act as an electrophile in various condensation reactions with nucleophilic carbon species (carbanions), such as those derived from active methylene (B1212753) compounds. A key example is the Knoevenagel condensation, where the aldehyde reacts with a compound containing a methylene group flanked by two electron-withdrawing groups. While specific examples involving "this compound" are specialized, the general mechanism involves the base-catalyzed formation of a new carbon-carbon double bond, yielding a more complex, conjugated system. mdpi.comresearchgate.net These reactions are fundamental for extending the carbon framework of the parent molecule.

Wittig Reactions: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. byjus.comnih.gov In this reaction, "this compound" would react with a phosphorus ylide (a Wittig reagent). libretexts.org The reaction mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon of the formyl group, leading to a four-membered ring intermediate called an oxaphosphetane. lumenlearning.com This intermediate then decomposes to form the desired alkene and a highly stable triphenylphosphine oxide, which drives the reaction forward. libretexts.orgorganic-chemistry.org This method offers a high degree of control over the location of the newly formed double bond, making it a superior alternative to elimination reactions that might yield mixtures of products. libretexts.org

| Reaction Type | Reactant for Formyl Group | Key Intermediate | Product Functional Group | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Primary Amine (R-NH₂) | - | Imine (Azomethine, C=N) | researchgate.netugm.ac.id |

| Knoevenagel Condensation | Active Methylene Compound (Z-CH₂-Z') | Carbanion | Alkene (C=C) | mdpi.comresearchgate.net |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene (C=C) | libretexts.orglumenlearning.comorganic-chemistry.org |

Construction of Complex Pyrazolone-Based Scaffolds and Ring Systems

"this compound" is a key starting material for synthesizing more elaborate molecular architectures built upon the pyrazolone nucleus. The pyrazolone ring itself is a privileged scaffold in medicinal chemistry, and the ability to functionalize it at the C4 position opens pathways to novel derivatives. nih.govnih.gov

The derivatization reactions described above are the first step in constructing these complex systems. For example, the Schiff bases formed from "this compound" can be used in subsequent cyclization reactions. If the primary amine used in the Schiff base formation contains another nucleophilic group, an intramolecular reaction can lead to the formation of a new heterocyclic ring fused to the pyrazolone core. Similarly, the α,β-unsaturated pyrazolones created via condensation reactions can serve as dienophiles or Michael acceptors in reactions that build new carbocyclic or heterocyclic rings. nih.gov The synthesis of polycyclic pyridones and other fused systems often relies on the strategic ring-opening and ring-closing of intermediates derived from functionalized core structures. mdpi.com Through multi-step synthetic sequences, "this compound" can be transformed into diverse polycyclic and heterocyclic compounds with potential applications in materials science and medicinal chemistry. researchgate.net

Coordination Chemistry and Ligand Design with Deuterated Derivatives

The pyrazolone ring and its derivatives, particularly those synthesized from "this compound," are excellent ligands for a variety of metal ions. The field of coordination chemistry explores the synthesis, structure, and properties of the resulting metal complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes of "this compound" as a Ligand

While "this compound" itself can act as a ligand, its Schiff base derivatives are more commonly employed due to their ability to form stable chelate rings with metal ions. The synthesis of these complexes typically involves reacting a metal salt (e.g., lanthanide nitrates or transition metal chlorides) with the pre-formed Schiff base ligand in a suitable solvent. researchgate.net

The resulting metal complexes are characterized using a suite of spectroscopic and analytical techniques:

FTIR Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. A shift in the frequency of key vibrational bands, such as the C=O stretch of the pyrazolone ring and the C=N (azomethine) stretch of the Schiff base, to lower wavenumbers upon complexation indicates their involvement in binding to the metal. researchgate.netugm.ac.id

NMR Spectroscopy: ¹H and ¹³C NMR spectra help to confirm the structure of the ligand and can provide evidence of complex formation, although the presence of paramagnetic metal ions can lead to significant broadening or shifting of signals.

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination environment around the metal ion. The appearance of new charge-transfer bands or shifts in the ligand's intra-ligand transition bands confirms complexation. researchgate.netugm.ac.id

Molar Conductance Measurements: These measurements determine whether the anions of the metal salt are inside or outside the coordination sphere. Low conductivity values in a non-coordinating solvent suggest a non-electrolytic complex where the anions are coordinated to the metal. ugm.ac.id

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the metal center, providing insight into its oxidation state and the geometry of the complex. researchgate.net

Investigation of Metal-Ligand Binding Modes and Coordination Geometries

The way a ligand binds to a central metal ion (binding mode) and the resulting three-dimensional arrangement of the ligands (coordination geometry) are fundamental aspects of coordination chemistry. libretexts.org For Schiff base ligands derived from 4-antipyrinecarboxaldehyde, studies have shown they often act as neutral bidentate ligands. researchgate.netugm.ac.id

Coordination typically occurs through two specific atoms:

The nitrogen atom of the azomethine group (C=N).

The carbonyl oxygen atom of the pyrazolone ring. researchgate.net

This bidentate chelation forms a stable five-membered ring with the metal ion, enhancing the complex's stability. In research involving lanthanide(III) ions, two of these bidentate Schiff base ligands coordinate to each metal center along with nitrate anions and sometimes water molecules. This results in complexes with high coordination numbers, such as seven, adopting geometries like a monocapped octahedron. researchgate.net For transition metals, common coordination geometries for complexes of antipyrine derivatives include octahedral and tetrahedral structures, depending on the metal ion and the stoichiometry of the ligands. researchgate.netresearchgate.net The study of these binding modes and geometries is crucial for the rational design of new metal complexes with specific electronic, magnetic, or catalytic properties. mdpi.comresearchgate.net

| Metal Ion Type | Ligand | Binding Mode | Coordinating Atoms | Resulting Geometry | Coordination Number | Reference |

|---|---|---|---|---|---|---|

| Lanthanide(III) | Schiff Base of 4-Formyl Antipyrine | Neutral Bidentate | Azomethine N, Carbonyl O | Monocapped Octahedral | 7 | researchgate.net |

| Transition Metals (e.g., Co, Ni, Cu) | Schiff Base of 4-Formyl Antipyrine | Bidentate / Tridentate | Azomethine N, Carbonyl O, others | Octahedral, Tetrahedral | 4 or 6 | researchgate.netresearchgate.net |

Future Perspectives and Emerging Research Directions for 4 Formyl Antipyrine D3

Exploration of Innovative Synthetic Routes for Highly Enriched Deuterated Analogues

The synthesis of highly enriched deuterated compounds is paramount to their application. resolvemass.ca Future research into 4-Formyl Antipyrine-d3 will likely focus on developing more efficient and selective deuteration methods. nih.gov Traditional methods often involve hydrogen-deuterium exchange reactions, which can sometimes lack regioselectivity and yield mixtures of isotopologues. resolvemass.ca

Innovative synthetic strategies may include:

Site-Selective Catalysis: The development of novel catalysts, potentially based on transition metals, that can facilitate direct and highly regioselective C-H deuteration on the antipyrine (B355649) scaffold.

Deuterated Building Blocks: The synthesis of deuterated precursors to the antipyrine ring system would ensure the incorporation of deuterium (B1214612) at specific, predetermined positions with high isotopic purity.

Flow Chemistry: The use of microreactor technology could offer enhanced control over reaction parameters, potentially leading to higher deuteration efficiency and purity while minimizing reaction times and waste.

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Site-Selective C-H Deuteration | Direct modification of the existing scaffold, potentially more atom-economical. | Development of novel catalysts with high regioselectivity and activity. |

| Use of Deuterated Precursors | Precise control over the location and number of deuterium atoms. | Efficient synthesis of deuterated starting materials for the antipyrine core. |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Optimization of reaction conditions in a continuous flow environment. |

Advanced Applications in Chemical Biology as Mechanistic Probes (excluding clinical human studies)

The kinetic isotope effect (KIE), where the replacement of hydrogen with deuterium slows down reaction rates, makes deuterated compounds invaluable tools for probing reaction mechanisms. symeres.com this compound could serve as a sophisticated mechanistic probe in various biological systems.

The formyl group of 4-formylantipyrine is a reactive handle for various chemical transformations, including condensations and cycloadditions, leading to the formation of diverse heterocyclic structures with potential biological activities. researchgate.netkoreascience.krpjsir.org By utilizing this compound in these reactions, researchers could:

Elucidate Reaction Pathways: The KIE can help determine whether a C-H bond is broken in the rate-determining step of a reaction involving the formyl group or the deuterated methyl group.

Investigate Enzyme-Substrate Interactions: As a substrate for enzymes, the deuterated analogue can provide insights into the binding and catalytic mechanisms of enzymes that metabolize antipyrine derivatives.

Probe Non-covalent Interactions: The subtle changes in molecular vibrations upon deuteration can be used to study weak interactions, such as hydrogen bonding, which are crucial in biological recognition events.

Integration with High-Throughput Screening Methodologies for Chemical Reactivity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, allowing for the rapid assessment of large compound libraries. drugtargetreview.combmglabtech.com The integration of this compound into HTS platforms could open new avenues for discovering compounds with specific reactivity profiles.

Future research could involve:

Developing KIE-Based Screens: Designing HTS assays that can detect the kinetic isotope effect. This would enable the rapid identification of compounds that react with the formyl group of this compound in a manner that is sensitive to deuteration.

Multiplexed Reactivity Profiling: Using this compound in combination with its non-deuterated counterpart in parallel screens to quickly identify "hits" that exhibit a significant KIE, thereby providing immediate mechanistic insights.

Automated Synthesis and Screening: Combining automated synthesis platforms to generate a library of derivatives from this compound, followed by immediate high-throughput screening of their reactivity and biological activity.

Exploitation in Advanced Materials Science (e.g., sensing platforms, catalysts)

The unique properties of deuterated compounds are increasingly being exploited in materials science. researchgate.netdataintelo.com The incorporation of deuterium can influence material properties such as thermal stability and optical characteristics. resolvemass.ca

Potential applications for this compound and its derivatives in materials science include:

Sensing Platforms: The antipyrine scaffold is known to form complexes with various metal ions. Derivatives of this compound could be developed as novel sensors where the deuterium labeling provides a unique spectroscopic signature for detection, for example, in NMR or vibrational spectroscopy.

Catalyst Development: The electronic and steric effects of deuterium substitution can subtly influence the catalytic activity of organometallic complexes. This compound could be used as a ligand in the development of new catalysts with fine-tuned reactivity.

Polymer Science: Deuterated polymers exhibit altered physical properties compared to their non-deuterated analogues. resolvemass.ca Polymers incorporating this compound could be synthesized to create materials with enhanced stability or specific spectroscopic properties for applications in neutron scattering studies. resolvemass.ca

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Desired Outcome |

| Sensing Platforms | As a component of a chemosensor for detecting specific analytes. | Enhanced sensitivity or a unique spectroscopic signal due to deuteration. |

| Catalysis | As a ligand in organometallic catalysts. | Fine-tuning of catalytic activity and selectivity through isotopic effects. |

| Polymer Science | As a monomer or functional additive in polymers. | Materials with improved thermal stability or specific properties for advanced analytical techniques. |

New Frontiers in Isotopic Tracer Applications Beyond Conventional Metabolism Studies

Isotopically labeled compounds are fundamental tools for tracing metabolic pathways. creative-proteomics.commusechem.com Deuterium metabolic imaging (DMI) is an emerging non-invasive technique that utilizes deuterated tracers to visualize metabolic processes in vivo. nih.govfrontiersin.orgresearchgate.net While antipyrine is a known probe for hepatic metabolism, this compound could be employed in more advanced and nuanced tracer studies.

Emerging research directions include:

Fluxomics: Moving beyond steady-state metabolite concentrations to measure the dynamic fluxes through metabolic pathways. The deuterated label from this compound could be traced through a series of metabolic transformations, providing a more detailed picture of cellular metabolism.

Targeted Isotopic Labeling: Using this compound to selectively introduce a deuterium label into specific downstream metabolites or macromolecules. This would allow for the precise tracking of the fate of the antipyrine core and its metabolic products.

Multi-Isotope Tracing: Combining this compound with other isotopically labeled tracers (e.g., ¹³C, ¹⁵N) in the same experiment to simultaneously probe multiple metabolic pathways and their interplay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.